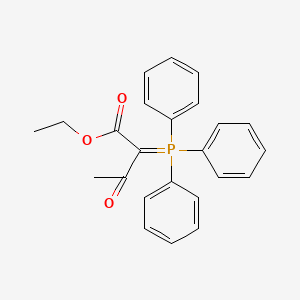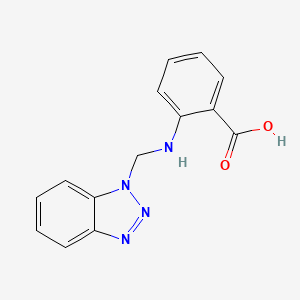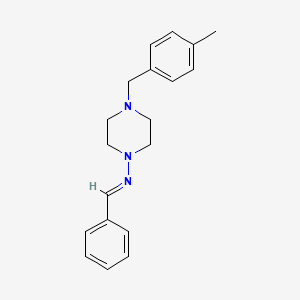
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate is an organophosphorus compound known for its versatility in organic synthesis. It is a phosphonium ylide, which is a type of compound that contains a positively charged phosphorus atom bonded to a carbon atom with a negative charge. This compound is often used in Wittig reactions, which are essential for forming carbon-carbon double bonds in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate can be synthesized through the reaction of triphenylphosphine with ethyl acetoacetate. The reaction typically involves the following steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with ethyl acetoacetate to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to form the ylide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate undergoes various types of chemical reactions, including:
Wittig Reactions: Used to form alkenes by reacting with aldehydes or ketones.
Michael Addition: Involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Cyclization Reactions: Can be used to form cyclic compounds such as cyclopentanones and pyranones
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, glyoxals, and oxazolones.
Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often under inert atmosphere conditions to prevent oxidation
Major Products
Alkenes: Formed through Wittig reactions.
Cyclopentanones and Pyranones: Formed through cyclization reactions
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds with potential therapeutic applications.
Material Science: Utilized in the preparation of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate primarily involves its role as a nucleophile in Wittig reactions. The ylide attacks the carbonyl carbon of aldehydes or ketones, leading to the formation of a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-ethoxy-4-(triphenylphosphoranylidene)-2-butenoate: Similar in structure but contains an additional ethoxy group.
4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester: Another phosphonium ylide with similar reactivity
Uniqueness
Ethyl 3-oxo-2-(triphenylphosphoranylidene)butanoate is unique due to its high reactivity and versatility in forming various carbon-carbon bonds. Its ability to participate in multiple types of reactions makes it a valuable compound in organic synthesis .
Propiedades
Número CAS |
1474-92-6 |
|---|---|
Fórmula molecular |
C24H23O3P |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
ethyl 3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C24H23O3P/c1-3-27-24(26)23(19(2)25)28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 |
Clave InChI |
VYUXEJJDPPUFRH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11990004.png)


![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990030.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11990064.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990076.png)
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11990082.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate](/img/structure/B11990084.png)
![2-P-Tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11990086.png)
